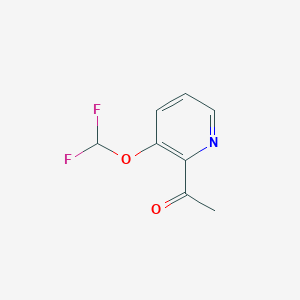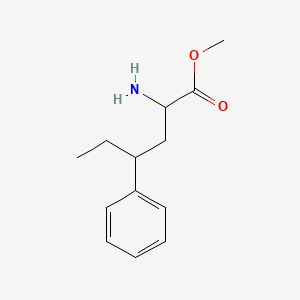![molecular formula C14H13BrO B12971092 1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)
1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol is an organic compound that features a bromine atom attached to a biphenyl structure with an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol may involve large-scale bromination processes followed by purification steps to isolate the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogenated biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetaldehyde or 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetic acid.
Reduction: Formation of 1-(3’-Hydro-[1,1’-biphenyl]-4-yl)ethanol.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group contribute to its reactivity and ability to form various derivatives. The compound can interact with enzymes and receptors, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanol
- 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanol
- 1-(3’-Iodo-[1,1’-biphenyl]-4-yl)ethanol
Comparison: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts.
Eigenschaften
Molekularformel |
C14H13BrO |
|---|---|
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
1-[4-(3-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10,16H,1H3 |
InChI-Schlüssel |
FTROOFSAAYNUKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


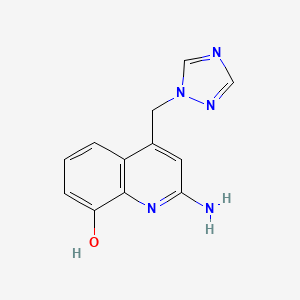
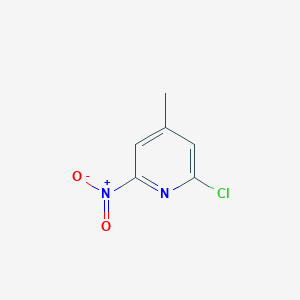
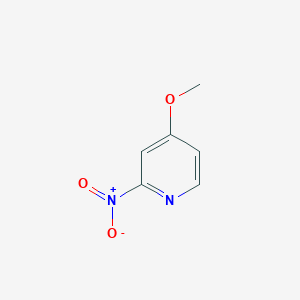
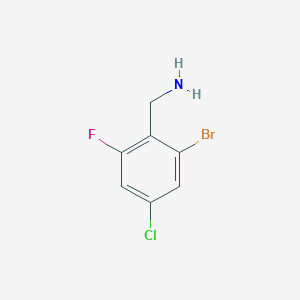
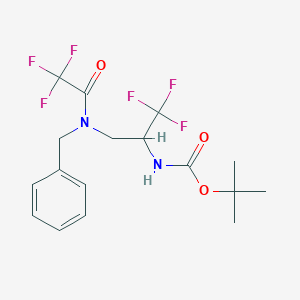
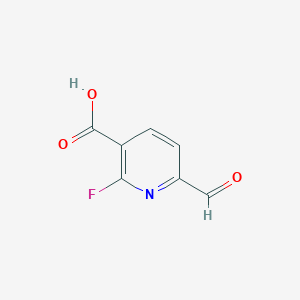
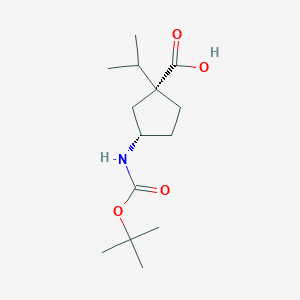
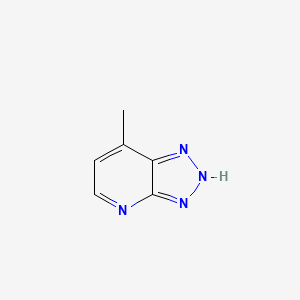

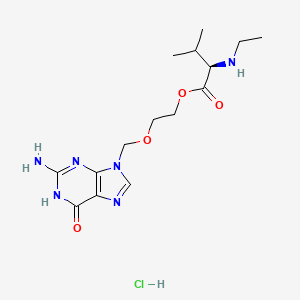
![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)
